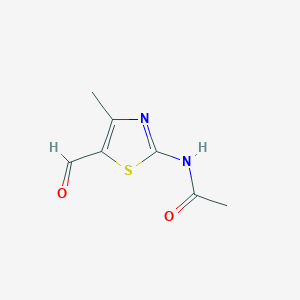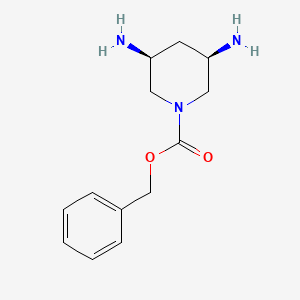![molecular formula C13H10ClN3 B11761421 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an aniline group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
Uniqueness
What sets 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the chloro group at the 4-position and the aniline group at the 3-position can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-11-4-5-16-13-12(11)10(7-17-13)8-2-1-3-9(15)6-8/h1-7H,15H2,(H,16,17) |
InChI Key |
VCNHHCSNPHCBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC3=NC=CC(=C23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


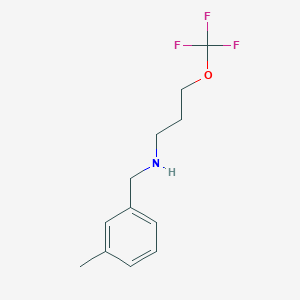
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

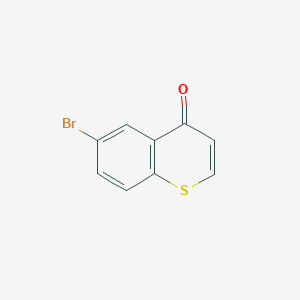
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)

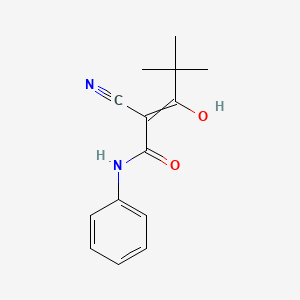



![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
